

Application Notes and Protocols: Ring-Closing Enyne Metathesis for Chiral Pyrrolidine Synthesis

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Compound of Interest

Compound Name: *1-(2-Chloroethyl)pyrrolidine hydrochloride*

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Abstract

The pyrrolidine scaffold is a ubiquitous structural motif in a vast array of natural products, pharmaceuticals, and chiral catalysts. Ring-Closing Enyne Metathesis (RCEYM) has emerged as a powerful and atom-economical method for the construction of this vital heterocyclic system. This application note provides a detailed overview of the synthesis of chiral pyrrolidines using RCEYM, with a focus on diastereoselective approaches starting from chiral precursors. Detailed experimental protocols, quantitative data summaries, and graphical representations of the workflow and catalytic cycle are presented to facilitate the application of this methodology in a research and development setting.

Introduction

Ring-closing enyne metathesis is a transition metal-catalyzed reaction that involves the intramolecular rearrangement of an enyne to form a cyclic compound containing a conjugated diene.^{[1][2]} This transformation, typically catalyzed by ruthenium carbene complexes such as Grubbs or Hoveyda-Grubbs catalysts, offers a direct route to functionalized cyclic structures.^{[3][4]} The synthesis of chiral pyrrolidines via RCEYM can be achieved through two primary strategies: 1) a substrate-controlled diastereoselective cyclization of an enantioenriched enyne

precursor, or 2) a catalyst-controlled enantioselective cyclization of a prochiral enyne substrate using a chiral catalyst. This document will primarily focus on the well-established substrate-controlled approach, for which detailed experimental data is available.

The RCEYM reaction proceeds under mild conditions and demonstrates good functional group tolerance, making it an attractive method in complex molecule synthesis.^[5] The resulting vinyl-substituted pyrrolidines are versatile intermediates that can be further elaborated, for instance, through Diels-Alder reactions.^[3]

Diastereoselective Synthesis of Chiral Pyrrolidines

A highly effective method for synthesizing chiral pyrrolidine derivatives involves the RCEYM of chiral N-alkenyl-N-propargylamines. In this approach, the stereochemistry of the final product is dictated by a pre-existing chiral center in the enyne substrate. The work of Yang, Alper, and Xiao provides an excellent example of this strategy, demonstrating high yields for a variety of substituted pyrrolidines.^{[3][5]}

Data Presentation

The following table summarizes the results obtained for the diastereoselective RCEYM of various chiral enyne substrates to their corresponding pyrrolidine products.^[3]

Entry	Substrate (Enyne)	Catalyst (mol %)	Solvent	Time (h)	Temp (°C)	Product	Yield (%)
1	N-(1-phenylethyl)-N-allyl-propargyl amine	Grubbs I (5)	CH ₂ Cl ₂	24	40	2-(1,3-phenylethyl)-1-(1-phenylethyl)pyrrolidine	85
2	N-(1-phenylethyl)-N-allyl-propargyl amine	Grubbs II (5)	CH ₂ Cl ₂	2	40	2-(1,3-phenylethyl)-1-(1-phenylethyl)pyrrolidine	95
3	N-(1-(naphthalen-1-yl)ethyl)-N-allyl-propargyl amine	Grubbs II (5)	CH ₂ Cl ₂	3	40	2-(1,3-(naphthalen-1-yl)ethyl)-1-(1-phenylethyl)pyrrolidine	96
4	N-allyl-N-(1-(p-tolyl)ethyl)propargyl amine	Grubbs II (5)	CH ₂ Cl ₂	3	40	2-(1,3-(p-tolyl)ethyl)-1-(1-phenylethyl)pyrrolidine	94
5	N-allyl-N-(1-(4-methoxyphenyl)ethyl)propargyl amine	Grubbs II (5)	CH ₂ Cl ₂	4	40	2-(1,3-(4-methoxyphenyl)ethyl)-1-(1-phenylethyl)pyrrolidine	92

	rgylamin e						hyl)pyrrol idine	
6	N-allyl-N- (1-(4- chloroph enyl)ethyl)propargy lamine	Grubbs II (5)	CH ₂ Cl ₂	4	40		2-(1,3- butadien yl)-1-(1- (4- chloroph enyl)ethyl)pyrrolidi ne	93
7	N-allyl-N- (1- cyclohex ylethyl)pr opargyla mine	Grubbs II (5)	CH ₂ Cl ₂	5	40		2-(1,3- butadien yl)-1-(1- cyclohex ylethyl)py rrolidine	89
8	N-allyl-N- (1- phenylpr opyl)prop argylami ne	Grubbs II (5)	CH ₂ Cl ₂	3	40		2-(1,3- butadien yl)-1-(1- phenylpr opyl)pyrr olidine	95

Data sourced from Yang, Q.; Alper, H.; Xiao, W.-J. Org. Lett. 2007, 9 (5), pp 769–771.[3][5]

Experimental Protocols

General Protocol for the Synthesis of Chiral Enyne Substrates

The chiral enyne precursors are typically synthesized via nucleophilic substitution. A representative procedure is as follows:

- To a solution of the chiral primary amine (1.0 eq.) in a suitable solvent such as acetonitrile or DMF, add K₂CO₃ (3.0 eq.).

- Add allyl bromide (1.1 eq.) and propargyl bromide (1.1 eq.) to the mixture.
- Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.
- Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired chiral N-alkenyl-N-propargylamine.

General Protocol for Diastereoselective Ring-Closing Enyne Metathesis

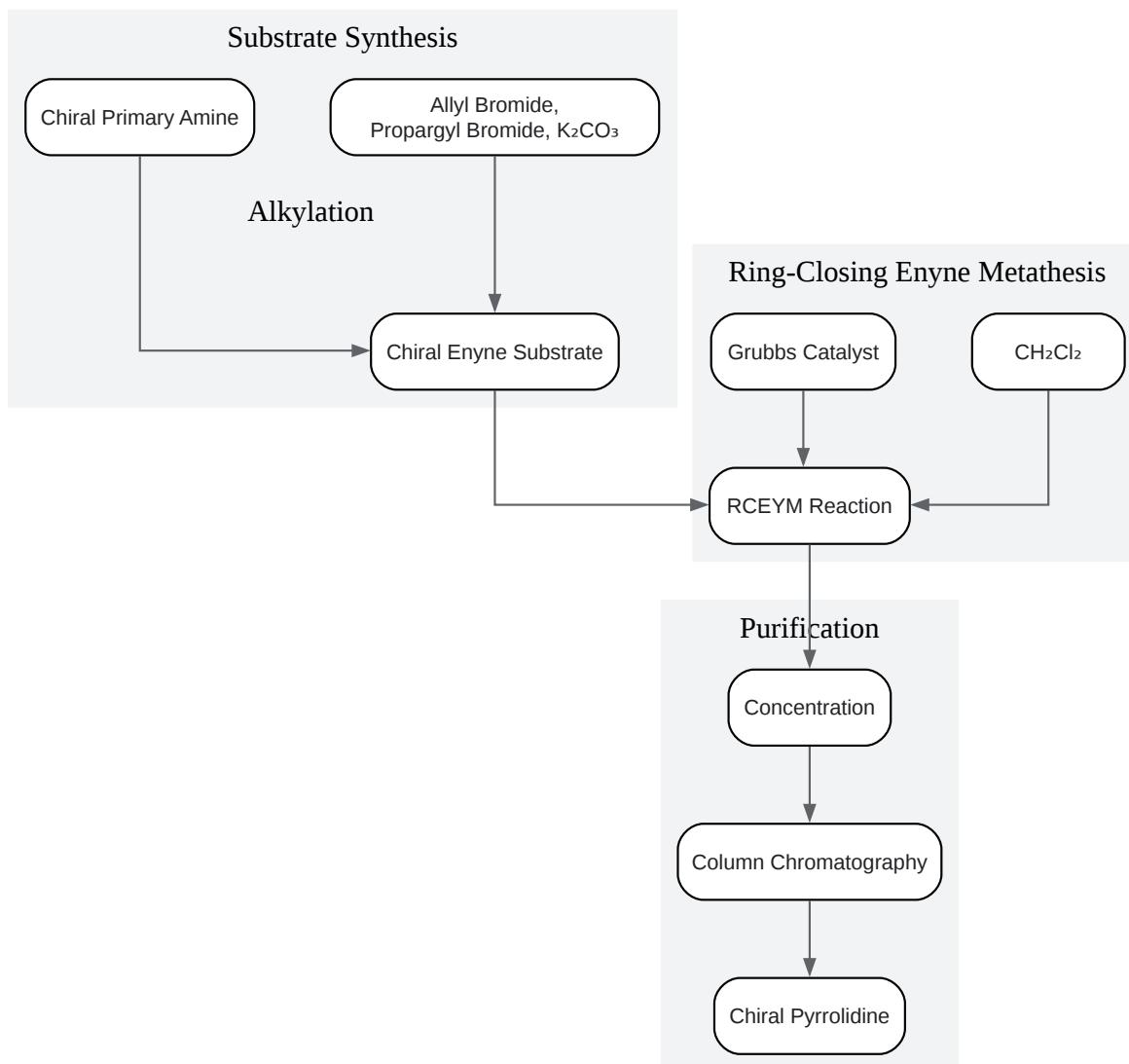
The following is a general procedure for the RCEYM reaction based on the work of Yang, Alper, and Xiao.[3][5]

- In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral enyne substrate (1.0 eq.) in anhydrous dichloromethane (to a concentration of ~0.05 M).
- Add the Grubbs I or Grubbs II catalyst (5 mol %) to the solution.
- Stir the reaction mixture at 40 °C. Monitor the reaction by TLC until the starting material is consumed (typically 2-24 hours, see table above).
- Once the reaction is complete, concentrate the mixture under reduced pressure.
- Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure chiral pyrrolidine derivative.

Visualizations

Workflow and Catalytic Cycle Diagrams

The following diagrams illustrate the general experimental workflow for the synthesis of chiral pyrrolidines via RCEYM and the catalytic cycle of the Grubbs catalyst in this transformation.



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Fig. 1: Experimental workflow for chiral pyrrolidine synthesis.

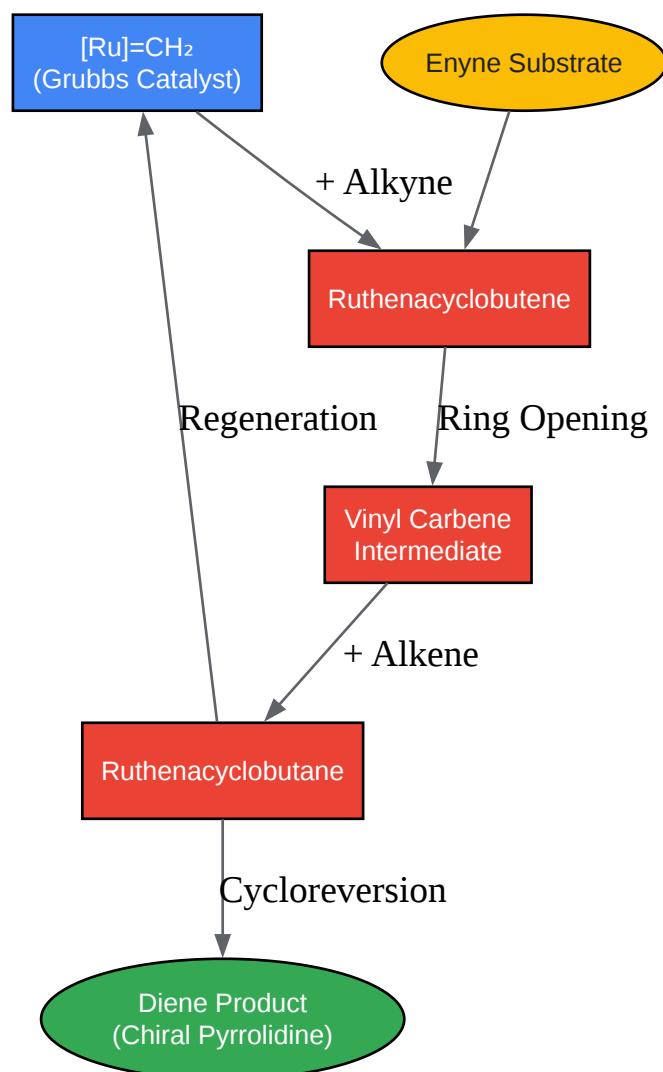
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Fig. 2: Catalytic cycle of RCEYM with a Grubbs catalyst.

Conclusion

Ring-closing enyne metathesis is a robust and efficient method for the synthesis of chiral pyrrolidines, particularly through diastereoselective cyclization of readily available chiral enyne precursors. The use of commercially available Grubbs catalysts allows for high yields under mild reaction conditions. The resulting diene-containing pyrrolidines are valuable building blocks for further synthetic transformations. The protocols and data presented herein serve as a practical guide for researchers in organic synthesis and drug discovery to apply this powerful methodology. Further research into the development of highly active and enantioselective chiral

catalysts for the RCEYM of prochiral nitrogen-containing enynes will undoubtedly expand the scope and utility of this reaction in asymmetric synthesis.

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